2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid 2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid
Brand Name: Vulcanchem
CAS No.: 92824-09-4
VCID: VC8428897
InChI: InChI=1S/C9H7N3O4S/c13-7(14)4-17-9-10-5-2-1-3-6(12(15)16)8(5)11-9/h1-3H,4H2,(H,10,11)(H,13,14)
SMILES: C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)SCC(=O)O
Molecular Formula: C9H7N3O4S
Molecular Weight: 253.24 g/mol

2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid

CAS No.: 92824-09-4

Cat. No.: VC8428897

Molecular Formula: C9H7N3O4S

Molecular Weight: 253.24 g/mol

* For research use only. Not for human or veterinary use.

2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid - 92824-09-4

Specification

CAS No. 92824-09-4
Molecular Formula C9H7N3O4S
Molecular Weight 253.24 g/mol
IUPAC Name 2-[(4-nitro-1H-benzimidazol-2-yl)sulfanyl]acetic acid
Standard InChI InChI=1S/C9H7N3O4S/c13-7(14)4-17-9-10-5-2-1-3-6(12(15)16)8(5)11-9/h1-3H,4H2,(H,10,11)(H,13,14)
Standard InChI Key QTOYMAXZJZKRRY-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)SCC(=O)O
Canonical SMILES C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)SCC(=O)O

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The benzimidazole scaffold is a bicyclic aromatic system comprising fused benzene and imidazole rings. In 2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid, the nitro group (-NO₂) occupies the 7th position of the benzimidazole moiety, introducing electron-withdrawing effects that influence reactivity and intermolecular interactions . The thioether (-S-) linkage connects the benzimidazole core to an acetic acid (-CH₂COOH) group, which enhances solubility in polar solvents and provides a handle for further chemical modifications .

Physicochemical Properties

Key physicochemical parameters of this compound include:

PropertyValueSource
Molecular FormulaC₉H₇N₃O₄S
Molecular Weight253.23 g/mol
SolubilitySoluble in DMSO, ethanol
Storage ConditionsRoom temperature (RT)

The compound’s solubility in dimethyl sulfoxide (DMSO) and ethanol facilitates its use in biological assays, while its stability at room temperature simplifies storage protocols .

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid can be inferred from analogous benzimidazole derivatives. A plausible route involves:

  • Nitration of Benzimidazole Precursors: Introducing the nitro group at the 7th position via electrophilic aromatic substitution, typically using nitric acid in sulfuric acid .

  • Thioether Formation: Reacting 7-nitro-1H-benzimidazole-2-thiol with chloroacetic acid under basic conditions to form the thioether linkage .

Stepwise Synthesis Protocol

  • Synthesis of 7-Nitro-1H-benzimidazole-2-thiol:

    • Starting from o-phenylenediamine, reaction with carbon disulfide (CS₂) in dimethylformamide (DMF) yields 2-mercaptobenzimidazole .

    • Subsequent nitration using concentrated nitric acid introduces the nitro group at the 7th position .

  • Formation of Thioether Linkage:

    • Reacting 7-nitro-1H-benzimidazole-2-thiol with chloroacetic acid in the presence of a base (e.g., potassium carbonate) facilitates nucleophilic substitution at the sulfur atom, yielding the target compound .

Challenges and Optimization

Key challenges include controlling nitration regioselectivity and minimizing side reactions during thioether formation. Purification via recrystallization (ethanol/water mixtures) and column chromatography ensures high yields and purity .

Future Directions and Challenges

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